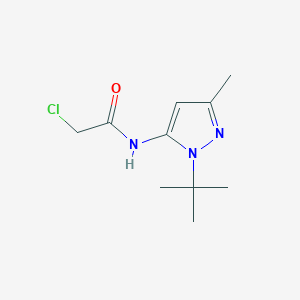

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

概要

説明

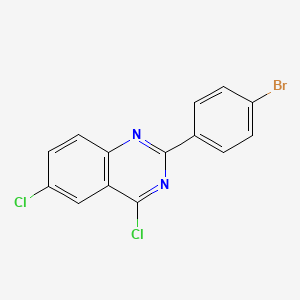

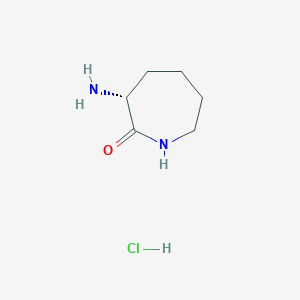

“1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid” is a compound with the CAS Number: 1338688-22-4 . It has a molecular weight of 280.29 .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H12N4O2/c20-15(21)13-14(12-6-8-16-9-7-12)19(18-17-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the available resources, triazole compounds are known for their versatile biological activities and ability to bind with a variety of enzymes and receptors in the biological system .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 280.29 . The Inchi Code for this compound provides a specific description of its molecular structure .科学的研究の応用

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Structural Modulation and Properties of Coordination Architectures

Coordination polymers based on triazole derivatives and aromatic polycarboxylates have been explored for their unique structural properties. By using a multidentate N-donor tecton and different aromatic polycarboxylates, several cadmium(II) coordination polymers have been synthesized under solvothermal conditions. These polymers exhibit various topologies and frameworks, demonstrating the structural versatility of triazole derivatives when combined with metal ions and organic ligands. The thermal stability and photoluminescence properties of these polymers have also been studied, indicating potential applications in luminescent materials and thermal resistant structures (Wang et al., 2013).

Luminescent Properties and Catalytic Activity

Photoluminescence and Catalytic Activities

D(10) coordination polymers based on triazole-containing ligands have shown improved catalytic activity and photoluminescence properties. These properties make them suitable for applications in catalysis and as luminescent materials. The structural design of these polymers can lead to improved efficiency in chemical reactions and enhanced optical properties (Wang et al., 2016).

Acid-Base Properties and Solvent Effects

Acidity Constants in Ethanol-Water Mixtures

The study of acid-base properties of triazole derivatives in ethanol-water mixtures provides valuable insights into the solvent effects on chemical behavior. Understanding these properties is essential for designing chemical reactions and processes involving triazole compounds in mixed solvents (Azimi et al., 2008).

Synthesis and Application in Organic Chemistry

Ruthenium-Catalyzed Synthesis for Triazole Scaffolds

The synthesis of triazole-based scaffolds using ruthenium catalysis demonstrates the compound's applicability in creating peptidomimetics or biologically active compounds. This approach provides a method to overcome the challenges associated with the Dimroth rearrangement, showing the versatility of triazole compounds in organic synthesis and drug discovery (Ferrini et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors .

Mode of Action

One study suggests that a similar compound binds to the colchicine binding site of tubulin . This suggests that it might interact with its targets by binding to specific sites, leading to changes in the function of the targets.

Biochemical Pathways

It’s known that triazole compounds can show versatile biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

One study suggests that a similar compound inhibits colony formation in bt-474 cells in a concentration-dependent manner and induces apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

Action Environment

One source suggests that a similar compound shows promising results with respect to the stabilization of both cu + and cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .

特性

IUPAC Name |

1-benzyl-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-15(21)13-14(12-6-8-16-9-7-12)19(18-17-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMASXQCMUBAFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)

![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)

![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)